molecular formula C15H14O4S B8124204 4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde

4-Methoxy-2'-(methylsulfonyl)biphenyl-3-carbaldehyde

Cat. No.: B8124204
M. Wt: 290.3 g/mol
InChI Key: XYCJZCKEVORYFQ-UHFFFAOYSA-N
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Description

4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a methylsulfonyl group, and an aldehyde group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Methanol (CH3OH) for nucleophilic substitution.

Major Products

    Oxidation: 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carboxylic acid.

    Reduction: 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-methanol.

Scientific Research Applications

4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2’-(methylsulfonyl)biphenyl-3-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde.

    4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carboxylic acid: An oxidized form with a carboxylic acid group.

Uniqueness

4-Methoxy-2’-(methylsulfonyl)biphenyl-3-carbaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the biphenyl core, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-methoxy-5-(2-methylsulfonylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-19-14-8-7-11(9-12(14)10-16)13-5-3-4-6-15(13)20(2,17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJZCKEVORYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2S(=O)(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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